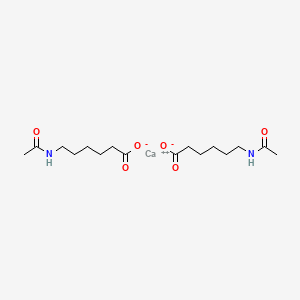

Calcium 6-acetamidohexanoate

Description

This compound is structurally characterized by a six-carbon chain with an acetamido group at the sixth position and a calcium ion bound to the carboxylate group. It is part of a broader class of acexamate salts, which include sodium, zinc, and calcium variants, often used in pharmaceutical and industrial applications .

6-Acetamidohexanoic acid itself is a pharmaceutical intermediate () and serves as a precursor for compounds like 6-acetamido-2-oxohexanoic acid, a metabolite involved in enzymatic reduction pathways ().

Properties

CAS No. |

36392-66-2 |

|---|---|

Molecular Formula |

C16H28CaN2O6 |

Molecular Weight |

384.48 g/mol |

IUPAC Name |

calcium;6-acetamidohexanoate |

InChI |

InChI=1S/2C8H15NO3.Ca/c2*1-7(10)9-6-4-2-3-5-8(11)12;/h2*2-6H2,1H3,(H,9,10)(H,11,12);/q;;+2/p-2 |

InChI Key |

SBWAKKRVPRVVTI-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NCCCCCC(=O)[O-].CC(=O)NCCCCCC(=O)[O-].[Ca+2] |

Related CAS |

57-08-9 (Parent) |

Origin of Product |

United States |

Preparation Methods

Calcium acexamate can be synthesized through a direct reaction between acetyl-caprolactam and calcium hydroxide in an aqueous solution . The process involves two main steps:

Hydrolysis of acetyl-caprolactam: This step produces acexamic acid by opening the caprolactam cycle.

Reaction with calcium hydroxide: The acexamic acid obtained is then reacted with calcium hydroxide to form calcium acexamate.

Chemical Reactions Analysis

Calcium acexamate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release acexamic acid and calcium ions.

Complexation: It can form complexes with other metal ions, such as zinc, to produce zinc acexamate.

Thermal Decomposition: Under thermal conditions, calcium acexamate can decompose, releasing volatile components.

Scientific Research Applications

Calcium acexamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of calcium acexamate involves its ability to prevent the formation of connective inflamed tissue and promote healing. The compound interacts with molecular targets involved in the inflammatory response, reducing inflammation and promoting tissue regeneration . When combined with zinc, it enhances bone growth factors and restores bone components in diabetic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 6-Acetamidohexanoate

- Structure: Sodium salt of 6-acetamidohexanoic acid (CAS: 7234-48-2) .

- Applications : Used in industrial and scientific research (). Sodium salts generally exhibit higher water solubility compared to calcium salts, which may influence their use in aqueous formulations.

- Regulatory Status : Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) ().

Zinc Acexamate

- Structure: Zinc salt of 6-acetamidohexanoic acid ().

- Zinc’s role in wound healing and immune function may differentiate its therapeutic profile from calcium salts.

Calcium Gluconate

- Structure : Calcium salt of gluconic acid (CAS: 299-28-5) .

- Applications: Widely used in medical settings for treating hypocalcemia and calcium channel blocker toxicity. Unlike calcium 6-acetamidohexanoate, calcium gluconate’s polyhydroxy structure (pentahydroxyhexanoate) enhances its solubility and rapid calcium release .

- Bioavailability: Calcium gluconate is a preferred clinical calcium source due to its established safety and efficacy, whereas this compound’s applications remain more niche or experimental.

6-Acetamidohexanoic Acid (Free Acid)

- Applications : Intermediate in synthesizing salts like sodium or calcium acexamate. The free acid has lower solubility in water compared to its ionic salts, limiting its direct use in formulations .

6-Acetamido-2-Oxohexanoic Acid

- Structure : Oxidized derivative with a ketone group at the second carbon (CAS: 59403-50-8) .

- Metabolic Role: Acts as a metabolite in pathways converting 6-acetamidohexanoate to 5-acetamidovalerate via enzymatic reduction.

Calcium Chloride Hexahydrate

- Structure: Inorganic calcium salt (CAS: 7774-34-7) .

- Applications: Used for de-icing, desiccation, and as a calcium supplement. Unlike this compound, calcium chloride is highly hygroscopic and irritant, limiting its use in pharmaceuticals .

Data Tables

Table 1: Key Properties of this compound and Analogues

| Compound | CAS Number | Solubility | Primary Applications | Key Differentiator |

|---|---|---|---|---|

| This compound | - | Likely low | Experimental/Pharmaceutical | Calcium ion coordination |

| Sodium 6-Acetamidohexanoate | 7234-48-2 | High (aqueous) | Industrial research | High solubility |

| Zinc Acexamate | - | Moderate | Anti-ulcer formulations | Zinc’s therapeutic role |

| Calcium Gluconate | 299-28-5 | High | Hypocalcemia treatment | Rapid calcium release |

| 6-Acetamidohexanoic Acid | - | Low | Synthesis intermediate | Free acid form |

| Calcium Chloride Hexahydrate | 7774-34-7 | Very high | Industrial/Medical | Hygroscopic, irritant |

Research Findings and Gaps

- Calcium Binding: While discusses calcium coordination in proteins, direct studies on this compound’s binding mechanism are absent.

- Therapeutic Potential: Zinc acexamate’s historical use () suggests unexplored opportunities for this compound in gastrointestinal or dermatological applications.

- Metabolic Pathways: and highlight the role of 6-acetamido-2-oxohexanoic acid in enzymatic pathways, suggesting that this compound may serve as a precursor in metabolic engineering.

Biological Activity

Calcium 6-acetamidohexanoate, a calcium salt of 6-acetamidohexanoic acid, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its applications in biomedicine, particularly in drug delivery systems and as a therapeutic agent due to its interactions with biological membranes and cellular pathways.

- Molecular Formula : C8H15CaN1O3

- Molecular Weight : 205.24 g/mol

- CAS Number : 23615525

This compound exerts its biological effects through several mechanisms:

- Calcium Mobilization : It influences calcium ion (Ca²⁺) signaling pathways, which are crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell proliferation.

- Interaction with Cell Membranes : The acetamido group enhances the compound's ability to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

- Regulation of Enzymatic Activity : It has been shown to modulate the activity of certain enzymes involved in metabolic pathways, particularly those linked to inflammation and oxidative stress.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using macrophage cell lines demonstrated a significant reduction in the secretion of these cytokines when treated with the compound.

| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 ± 10 | 50 ± 5 | 66.67 |

| IL-6 | 200 ± 15 | 70 ± 10 | 65.00 |

2. Antioxidant Activity

This compound has been evaluated for its antioxidant capacity. Studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays showed that the compound can scavenge free radicals effectively.

| Concentration (μM) | % Radical Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 75 |

3. Cell Proliferation

In studies assessing its effect on cell proliferation, particularly in cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell growth.

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Case Study: In Vivo Efficacy

A recent study conducted on rodents evaluated the therapeutic potential of this compound in models of acute inflammation. The results indicated that administration of the compound significantly reduced swelling and pain compared to control groups.

- Model : Carrageenan-induced paw edema

- Dosage : Administered at doses of 10 mg/kg and 20 mg/kg

- Outcome : Reduction in paw volume measured at various time points post-administration.

Case Study: Drug Delivery Applications

Another promising application of this compound is in drug delivery systems. Its ability to enhance membrane permeability has been exploited to improve the bioavailability of poorly soluble drugs. A formulation study demonstrated that encapsulating a model drug within a calcium salt matrix improved its absorption profile significantly.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for synthesizing Calcium 6-acetamidohexanoate with high purity and yield?

- Methodological Answer : Synthesis optimization requires controlling stoichiometric ratios (e.g., calcium source to ligand), reaction temperature (typically 40–80°C for similar calcium carboxylates), and pH (alkaline conditions to prevent ligand protonation). Purification via recrystallization or column chromatography can address impurities. Analytical validation using FT-IR (to confirm amide and carboxylate groups) and elemental analysis (for Ca²⁺ content) is essential. Compare yields against established protocols for analogous calcium salts, such as calcium 2-ethylhexanoate . Document all steps rigorously to ensure reproducibility, as emphasized in standardized reporting guidelines .

Q. Which spectroscopic techniques are most reliable for characterizing the structural properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the acetamidohexanoate ligand structure and assess coordination shifts in the calcium complex.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves the crystal lattice and coordination geometry. Powder XRD verifies phase purity.

- FT-IR : Identify key functional groups (e.g., ν(C=O) at ~1650 cm⁻¹ for amides, ν(COO⁻) at ~1550 cm⁻¹ for carboxylates).

Cross-reference spectral data with computational simulations (e.g., DFT) to validate assignments .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Temperature Gradients (e.g., 25°C, 40°C, 60°C) to assess thermal decomposition.

- Humidity Levels (e.g., 30–90% RH) to evaluate hygroscopicity.

- Light Exposure (UV/visible light) to detect photodegradation.

Monitor changes via HPLC (purity), TGA (mass loss), and DSC (phase transitions). Statistical tools (e.g., ANOVA) can quantify degradation kinetics .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in aqueous vs. organic solvents be resolved?

- Methodological Answer : Discrepancies often arise from solvent polarity, ionic strength, or measurement techniques (e.g., gravimetric vs. spectrophotometric). Standardize protocols by:

- Using buffered solutions to control pH (critical for carboxylate solubility).

- Reporting temperature (±0.1°C) and agitation methods.

- Validating results with multiple techniques (e.g., dynamic light scattering for colloidal suspensions). Cross-analyze data with computational solubility parameters (Hansen solubility parameters) .

Q. What mechanistic insights can be gained from studying the coordination behavior of this compound in biological systems?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants with biomolecules (e.g., proteins, DNA). Molecular dynamics (MD) simulations can model interactions at atomic resolution. Compare with spectroscopic data (e.g., fluorescence quenching for ligand displacement assays). Address contradictions in literature by testing hypotheses under physiological pH and ionic strength .

Q. What strategies are effective for elucidating the role of this compound in catalytic or material science applications?

- Methodological Answer :

- Catalytic Studies : Use kinetic assays (e.g., UV-Vis monitoring of substrate conversion) to evaluate catalytic efficiency. Compare turnover numbers (TON) with control experiments (e.g., ligand-free calcium salts).

- Material Characterization : SEM/EDS maps elemental distribution in composite materials. XRD and BET analysis quantify crystallinity and surface area.

- Computational Modeling : Density functional theory (DFT) predicts electronic structure and reaction pathways. Validate with experimental data to resolve mechanistic ambiguities .

Data Analysis & Reporting

Q. How should researchers address variability in experimental replicates when reporting physicochemical properties?

- Methodological Answer : Apply error propagation analysis and report confidence intervals (e.g., 95% CI). Use Grubbs’ test to identify outliers. Transparently document all raw data and preprocessing steps (e.g., baseline correction in spectroscopy). Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What frameworks are recommended for integrating this compound research into broader computational or systems chemistry models?

- Methodological Answer : Use cheminformatics tools (e.g., RDKit) to generate molecular descriptors for QSAR modeling. Systems biology platforms (e.g., COPASI) can simulate metabolic pathways involving calcium complexes. Ensure compatibility with existing databases (e.g., PubChem, Cambridge Structural Database) by adhering to standardized data formats .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.